Benzyl 4-Hydroxybenzoate

Description

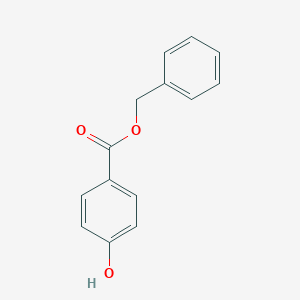

Structure

2D Structure

Properties

IUPAC Name |

benzyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZDKDIOPSPTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022526 | |

| Record name | Benzyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-18-8 | |

| Record name | Benzyl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-hydroxy-, phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylparaben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14176 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzyl 4-hydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y41DYV4VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Benzyl 4 Hydroxybenzoate and Its Derivatives

Catalytic Esterification Strategies for Benzyl (B1604629) 4-Hydroxybenzoate (B8730719) Synthesis

The synthesis of Benzyl 4-hydroxybenzoate is predominantly achieved through the esterification of 4-hydroxybenzoic acid with benzyl alcohol or its derivatives. The efficiency of this reaction is highly dependent on the catalytic strategy employed.

Conventional Acid Catalysis in this compound Formation

Conventional synthesis of this compound often involves the reaction of 4-hydroxybenzoic acid with benzyl chloride in the presence of a base like sodium hydroxide. However, this method can lead to low yields and the formation of several byproducts, complicating the separation process and increasing production costs. google.com

An alternative approach involves the direct esterification of 4-hydroxybenzoic acid and benzyl alcohol. This reaction is typically promoted by an acid catalyst. google.com To drive the reaction towards completion, a water-carrying agent such as xylene is used under reflux conditions to remove the water formed during the reaction. google.com This method, while effective, often requires prolonged reaction times and high temperatures.

| Catalyst | Reactants | Solvent | Key Conditions | Outcome |

| Dibutyltin oxide | 4-hydroxybenzoic acid, Benzyl alcohol | Xylene | Nitrogen atmosphere, reflux | Improved yield and purity, reduced byproducts google.com |

| Tetraisopropoxy titanium | 4-hydroxybenzoic acid, Benzyl alcohol | Xylene | Nitrogen atmosphere, reflux | Enhanced synthetic efficiency, simplified separation google.com |

Phase-Transfer Catalysis in this compound Synthesis

Phase-transfer catalysis (PTC) represents a significant advancement for the synthesis of esters like this compound, particularly in heterogeneous reaction systems. This technique is effective for the esterification of sodium 4-hydroxybenzoate with benzyl bromide. nih.gov The use of a novel dual-site phase-transfer catalyst, 4,4'-bis(tributylammoniomethyl)-1,1'-biphenyl dichloride (BTBAMBC), has been shown to dramatically increase reaction yields. nih.gov

In a solid-liquid system, the reaction yield without a catalyst is negligible, even with ultrasound irradiation. nih.gov However, the addition of the BTBAMBC catalyst and a small amount of water can increase the product yield to 84.3% in just 30 minutes at 60°C. nih.gov The catalyst facilitates the transfer of the benzoate (B1203000) anion from the solid or aqueous phase to the organic phase where it reacts with benzyl bromide. nih.gov The efficiency of this process can be further enhanced by ultrasound irradiation, which increases the apparent rate coefficient by 88%. nih.gov

| Catalyst System | Reactants | System Type | Key Conditions | Yield |

| No Catalyst | Sodium 4-hydroxybenzoate, Benzyl bromide | Solid-Liquid | 60°C, 30 min, ultrasound | 0.36% nih.gov |

| BTBAMBC | Sodium 4-hydroxybenzoate, Benzyl bromide | Solid-Liquid | 60°C, 30 min, ultrasound, 1 cm³ water | 84.3% nih.gov |

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering rapid reaction times and improved yields. ajrconline.org This technology has been successfully applied to the synthesis of this compound. In one method, 4-hydroxybenzoic acid and benzyl chloride are reacted in a dry process using triethylamine (B128534) as a catalyst. finechemicals.com.cn

The study investigated the influence of various parameters on the reaction yield. The optimal conditions were found to be a microwave power of 320 W for 9 minutes, with a molar ratio of 4-hydroxybenzoic acid to benzyl chloride of 1:1.75. finechemicals.com.cn Under these optimized conditions, a high yield of 91.3% was achieved. finechemicals.com.cn This demonstrates the efficiency of microwave irradiation in promoting the reaction, significantly reducing the reaction time compared to conventional heating methods. finechemicals.com.cnrasayanjournal.co.in

| Parameter | Optimal Value |

| Microwave Power | 320 W finechemicals.com.cn |

| Reaction Time | 9 minutes finechemicals.com.cn |

| Molar Ratio (Acid:Chloride) | 1:1.75 finechemicals.com.cn |

| Molar Ratio (Catalyst:Acid) | 0.39:1 finechemicals.com.cn |

| Final Yield | 91.3% finechemicals.com.cn |

Green Chemistry Approaches in this compound Derivatization

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Solvent-Free Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. The microwave-assisted synthesis of this compound from 4-hydroxybenzoic acid and benzyl chloride can be performed under solvent-free, "dry process" conditions. finechemicals.com.cn This method not only accelerates the reaction but also aligns with green chemistry principles by avoiding the use of potentially harmful solvents. ajrconline.orgfinechemicals.com.cn The reaction proceeds efficiently with triethylamine as a catalyst, demonstrating a clean and high-yield pathway to the target compound. finechemicals.com.cn Such solvent-free approaches simplify work-up procedures, reduce waste, and lower the environmental impact of the synthesis.

Water as a Reaction Medium in this compound Derivative Synthesis

The principles of green chemistry encourage the use of environmentally benign solvents, with water being an ideal choice. The synthesis of 4-hydroxybenzoic acid hydrazide derivatives, which are structurally related to this compound, has been successfully achieved using water as a solvent. This approach offers significant advantages over traditional methods that often rely on volatile and hazardous organic solvents. isotope.com

Microwave irradiation has emerged as a powerful tool in green synthesis, often used in conjunction with aqueous media to accelerate reaction rates and improve yields. For instance, the microwave-assisted synthesis of some azomethine compounds derived from 4-hydroxybenzoic acid hydrazide has been demonstrated in water, completing the reaction in minutes with high yields. isotope.com While not in an aqueous medium, the dry synthesis of this compound itself has been achieved using microwave irradiation, highlighting the potential of this technology for greener processes. nih.gov The hydrolysis of benzyl chloride to benzyl alcohol, a precursor for this compound, has also been efficiently conducted in water under microwave conditions, achieving a 97% yield in just 3 minutes. jchr.org

The following table summarizes the advantages of using water as a reaction medium in the synthesis of this compound derivatives.

| Feature | Advantage | Reference |

| Solvent | Environmentally benign, non-toxic, and readily available. | isotope.com |

| Safety | Reduces the risk of fire and exposure to harmful organic vapors. | isotope.com |

| Efficiency | Can lead to high yields and reduced reaction times, especially with microwave assistance. | isotope.comnih.govjchr.org |

| Cost | Water is an inexpensive solvent, reducing overall process costs. |

Chemoenzymatic Synthesis of this compound Precursors

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions, offering a powerful approach for producing complex molecules. This strategy is particularly relevant for the synthesis of this compound precursors.

4-Hydroxybenzoic acid (4-HBA), the key precursor for this compound, can be sustainably produced through microbial fermentation using renewable feedstocks. Metabolically engineered microorganisms, such as Escherichia coli and Pseudomonas taiwanensis, have been developed to synthesize 4-HBA from simple carbon sources like glucose and glycerol. researchgate.net

In one study, engineered E. coli was used to produce 4-HBA from chorismate, an intermediate in the shikimate pathway. By overexpressing key enzymes, researchers achieved a titer of 723.5 mg/L of 4-HBA. Another approach utilized engineered Pseudomonas taiwanensis VLB120 to produce 4-HBA from glucose, xylose, or glycerol. The best-performing strain produced 3.3 mM of 4-HBA from glucose with a carbon molar yield of 19.0%, and from glycerol, the yield increased to 29.6%. researchgate.net

The table below presents a summary of different microbial systems used for 4-HBA production.

| Microorganism | Feedstock | Titer | Carbon Molar Yield | Reference |

| Escherichia coli | Chorismate | 723.5 mg/L | - | |

| Pseudomonas taiwanensis VLB120 | Glucose | 3.3 mM | 19.0% | researchgate.net |

| Pseudomonas taiwanensis VLB120 | Glycerol | - | 29.6% | researchgate.net |

The final step in the synthesis of this compound is the esterification of 4-HBA with benzyl alcohol. This reaction can be efficiently catalyzed by lipases, offering a green alternative to chemical catalysts. Lipases are highly selective enzymes that can operate under mild reaction conditions, often in solvent-free systems.

The enzymatic synthesis of the closely related compound, benzyl benzoate, has been extensively studied and provides a model for the production of this compound. Lipases such as Candida antarctica lipase (B570770) B (CALB) have been shown to be effective catalysts for the esterification of benzyl alcohol. nih.gov In a study on benzyl acetate (B1210297) synthesis, immobilized CALB was used to catalyze the transesterification of vinyl acetate with benzyl alcohol, achieving a yield of approximately 90%. nih.gov

Key parameters that influence the efficiency of enzyme-catalyzed esterification include the choice of enzyme, reaction temperature, substrate molar ratio, and the presence or absence of a solvent. For the synthesis of benzyl benzoate, high conversions of over 90% have been achieved in solvent-free systems using immobilized lipases. inchem.org

Novel Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

The synthesis of this compound derivatives is crucial for exploring their structure-activity relationships (SAR) and developing new compounds with enhanced biological activities.

Modification of the alkyl chain of the benzyl group can significantly impact the biological activity of this compound analogs. A study on the synthesis of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoates involved the condensation of 4-(4'-n-alkoxy benzoyloxy) benzoic acid with p-hydroxy benzyl alcohol. This work demonstrates a strategy for introducing varied alkyl chains, which in this case were on a different part of the molecule but illustrates the synthetic possibilities.

In a broader context of SAR studies, the modification of benzyl groups is a common strategy. For instance, in the development of M1 allosteric agonists, analogs with substituted benzyl moieties were synthesized to explore the impact of these changes on receptor selectivity and agonist activity. nih.gov While not directly on this compound, this research highlights the importance of exploring substitutions on the benzyl ring to modulate biological function. The synthesis of C-benzylated dihydrochalcones, which are structurally related to the target compound, has also been explored to evaluate their antibacterial and cytotoxic potential. nih.gov

The introduction of halogen atoms into the structure of this compound can lead to significant changes in its physicochemical properties and biological activity. The synthesis of halogenated derivatives is a key strategy in medicinal chemistry for optimizing lead compounds.

For example, the synthesis of benzyl 2-chloro-4-hydroxybenzoate involves the esterification of 2-chloro-4-hydroxybenzoic acid with benzyl alcohol. This demonstrates a direct route to a chlorinated analog. nih.gov The synthesis of fluorinated benzyl ethers has also been investigated as a way to create analogs with altered properties for applications such as enhanced NMR resolution in oligosaccharide synthesis.

In the context of SAR studies, the synthesis of various halogenated (fluoro, chloro, bromo) derivatives of a dual aromatase-sulfatase inhibitor, which contains a substituted benzyl group, has been reported. These studies systematically explored the effect of the position and nature of the halogen on the inhibitory activity of the compounds.

Development of Isotopic Labeled this compound for Mechanistic Studies

The use of isotopically labeled compounds is a powerful technique for elucidating reaction mechanisms, tracking metabolic pathways, and quantifying analytes in complex matrices. nih.gov In the context of this compound, the introduction of stable isotopes such as Carbon-13 (¹³C), Deuterium (B1214612) (²H or D), or radioisotopes like Carbon-14 (¹⁴C) at specific molecular positions enables researchers to follow the transformation of the molecule with high precision.

The development of isotopically labeled this compound primarily involves the synthesis of labeled precursors—either 4-hydroxybenzoic acid or benzyl alcohol—followed by an esterification reaction. The choice of labeling position depends on the specific mechanistic question being investigated. For instance, labeling the carboxyl group of 4-hydroxybenzoic acid can help in studies of decarboxylation reactions, while labeling the aromatic rings can provide insights into electrophilic substitution or degradation pathways.

Synthesis of Labeled Precursors

¹³C-Labeled 4-Hydroxybenzoic Acid:

Alternatively, microbial production methods offer an efficient way to produce ring-labeled 4-hydroxybenzoic acid. A genetically modified strain of Klebsiella pneumoniae has been engineered to produce specifically ring-¹³C-labeled 4-hydroxybenzoic acid in high yields from isotopically labeled glucose. nih.gov

Isotopically Labeled Benzyl Alcohol:

Various methods are available for the synthesis of deuterium-labeled benzyl alcohols. One approach involves the reductive deuteration of aromatic esters using deuterium oxide (D₂O) as the deuterium source, which yields α,α-dideuterio benzyl alcohols with high deuterium incorporation (>95% D₂). researchgate.net Another novel, metal-free methodology utilizes the coupling of diazoalkanes derived from p-toluenesulfonylhydrazones with deuterium oxide under microwave conditions to produce deuterium-labeled benzyl alcohols. organic-chemistry.orgthieme-connect.com

For dual labeling, a chemoenzymatic, one-pot synthesis has been reported for 7R-[²H]-phenyl-[¹⁴C]-benzyl alcohol. researchgate.net This procedure couples formate (B1220265) dehydrogenase to alcohol dehydrogenase, allowing for the stereospecific incorporation of deuterium and the inclusion of a carbon radioisotope. researchgate.net

Synthesis of Labeled this compound

Once the desired isotopically labeled precursor is obtained, standard esterification methods can be employed to synthesize the final labeled this compound. A common laboratory-scale method is the Fischer-Speier esterification, which involves reacting the labeled 4-hydroxybenzoic acid with an excess of labeled or unlabeled benzyl alcohol in the presence of an acid catalyst.

A general and efficient two-step procedure has been developed for the synthesis of ¹³C-labeled parabens, which can be adapted for this compound. nih.govresearchgate.net This protocol starts with commercially available ¹³C-labeled phenols and involves:

An initial Houben-Hoesch reaction of the labeled phenol (B47542) with trichloroacetonitrile.

A modified haloform reaction of the resulting trichloromethyl ketone to yield the corresponding ¹³C-labeled 4-hydroxybenzoic acid intermediate, which can then be esterified.

The scope of this modified haloform reaction has been shown to accommodate the synthesis of various parabens, including those derived from primary alcohols like benzyl alcohol, as well as the creation of deuterium-labeled esters. nih.govresearchgate.net

The availability of these synthetic routes allows for the production of a variety of isotopically labeled this compound species, which are invaluable for mechanistic studies. For example, the use of labeled parabens has been crucial in identifying transformation products and understanding their formation mechanisms during processes like wastewater disinfection. nih.gov While specific mechanistic studies deploying isotopically labeled this compound are not extensively detailed in the current literature, the established synthetic methodologies for it and related parabens provide the necessary tools for such future investigations. Commercially, isotopologues such as Benzyl paraben (ring-¹³C₆) and Benzyl Paraben-d₇ are available, indicating the existence of robust synthetic pathways. medchemexpress.comisotope.com

Table of Synthetic Precursors for Labeled this compound

| Labeled Precursor | Isotope | Synthetic Method | Reference |

|---|---|---|---|

| 4-Hydroxy[1-¹³C]benzoic acid | ¹³C | Multi-step chemical synthesis from sodium [2-¹³C]acetate | semanticscholar.org |

| Ring-¹³C-labeled 4-hydroxybenzoic acid | ¹³C | Microbial production using Klebsiella pneumoniae | nih.gov |

| α,α-dideuterio benzyl alcohol | ²H (D) | Reductive deuteration of aromatic esters with D₂O | researchgate.net |

| Deuterium-labeled benzyl alcohol | ²H (D) | Metal-free coupling of diazoalkanes with D₂O | organic-chemistry.orgthieme-connect.com |

| 7R-[²H]-phenyl-[¹⁴C]-benzyl alcohol | ²H (D), ¹⁴C | Chemoenzymatic synthesis | researchgate.net |

Mechanistic Investigations of Benzyl 4 Hydroxybenzoate Biological Activities

Endocrine Disrupting Chemical (EDC) Mechanisms

Benzyl (B1604629) 4-hydroxybenzoate (B8730719) exerts its endocrine-disrupting effects by interacting with multiple pathways involved in hormone signaling and metabolism. researchgate.net As an EDC, it can mimic or block natural hormones, thereby affecting the normal functioning of the endocrine system, which can lead to a range of health concerns. nih.govnih.gov Research has demonstrated that benzylparaben's activities include estrogenic and anti-androgenic effects, as well as interactions with other nuclear receptors and enzymes that regulate steroidogenesis and metabolism. nih.govnih.govglobalresearchonline.net

Estrogenic Activity and Receptor Binding Studies (ERα, ERβ)

Benzyl 4-hydroxybenzoate exhibits estrogenic activity by binding to estrogen receptors α (ERα) and β (ERβ). globalresearchonline.netresearchgate.net Studies using reporter cell lines have confirmed its ability to activate both ERα and ERβ. tandfonline.com While its potency is significantly lower than that of the natural hormone estradiol, its presence in various consumer products raises concerns about continuous exposure. semanticscholar.org

In competitive binding assays, this compound has shown the ability to displace 17β-estradiol from both ERα and ERβ. researchgate.net One study noted that while most parabens showed a similar order of inhibitory effect in both cell proliferation and receptor binding assays, this compound demonstrated stronger activity in competitive binding assays for both ERα and ERβ than in cell proliferation assays. researchgate.netresearchgate.net The estrogenic activity of parabens, including benzylparaben, is thought to be mediated through pathways involving the progesterone (B1679170) receptor (PR), ER-alpha, and the pS2 gene. globalresearchonline.net The potency of this estrogenic effect generally increases with the length and complexity of the ester side chain. researchgate.net

| Parameter | Receptor | Observation | Reference |

|---|---|---|---|

| Receptor Binding | ERα, ERβ | Binds to both estrogen receptors. | tandfonline.comresearchgate.net |

| Activity | ERα, ERβ | Activates both receptors, though with potency much lower than estradiol. | tandfonline.comsemanticscholar.org |

| Comparative Potency | ERα | Reported to be the most active paraben in a yeast-based estrogen assay, yet 4000-fold less potent than estradiol. | semanticscholar.org |

Androgen Receptor (AR) Modulation by this compound

In addition to its estrogenic effects, this compound has been shown to modulate the androgen receptor (AR). It acts as an anti-androgen, meaning it can block or inhibit the effects of androgens like testosterone. nih.gov This anti-androgenic activity is a significant aspect of its endocrine-disrupting profile. The modulation of AR function is a primary mechanism through which EDCs can disrupt the normal development and function of the male reproductive system. nih.gov The dual action of being both estrogenic and anti-androgenic highlights the complex ways in which benzylparaben can interfere with hormonal balance. nih.gov

Constitutive Androstane (B1237026) Receptor (CAR) Agonistic Effects

This compound has been identified as an agonist for the constitutive androstane receptor (CAR), a nuclear receptor that plays a key role in the metabolism and detoxification of foreign substances (xenobiotics) and endogenous molecules like bilirubin. aablocks.coma2bchem.comgoogle.com Studies using recombinant yeast-cell assays have demonstrated these agonistic effects. aablocks.coma2bchem.com CAR activation upregulates the expression of major metabolizing enzymes, such as CYP2B6, in liver cells. google.comnih.gov Research has shown that while some parabens with longer side chains can activate human and rat PXR (Pregnane X receptor), butylparaben (B1668127) and isobutylparaben also significantly activated rat CAR. researchgate.net This interaction suggests that benzylparaben has the potential to alter the metabolism of other hormones and drugs, contributing to its endocrine-disrupting capabilities. researchgate.net

Estrogen-Related Receptor Gamma (ERRγ) Inverse Antagonist Activities

This compound functions as an inverse antagonist for the human estrogen-related receptor gamma (ERRγ). nih.govpku.edu.cn ERRγ is an orphan nuclear receptor that is constitutively active and is considered a biomarker and treatment target in some forms of breast cancer. nih.govpku.edu.cn An in vitro nuclear receptor coactivator recruiting assay revealed that several parabens, including benzylparaben, possess clear inverse antagonist activities on ERRγ. nih.govpku.edu.cn This means they can suppress the receptor's baseline activity. The lowest observed effect level (LOEL) was found to be 10⁻⁷ M. nih.govpku.edu.cn In silico molecular docking analyses support these findings, showing that parabens fit well into the active site of ERRγ. nih.govpku.edu.cnfrontiersin.org

| Compound | 50% Relative Effective Concentration (REC50) (M) | Reference |

|---|---|---|

| Methylparaben | 5.88 × 10⁻⁷ | nih.govpku.edu.cn |

| Ethylparaben | 5.11 × 10⁻⁷ | nih.govpku.edu.cn |

| Propylparaben (B1679720) | 4.15 × 10⁻⁷ | nih.govpku.edu.cn |

| Butylparaben | 3.09 × 10⁻⁷ | nih.govpku.edu.cn |

| Benzylparaben | 3.97 × 10⁻⁷ | nih.govpku.edu.cn |

Effects on Adipocyte Differentiation

Research has shown that this compound promotes the differentiation of adipocytes, the cells that store fat. nih.govnih.gov In studies using murine 3T3-L1 cells, a common model for adipogenesis, parabens were found to enhance differentiation, as indicated by lipid accumulation and the expression of adipocyte-specific markers. nih.govnih.gov The potency of this effect increases with the length and complexity of the paraben's alkyl chain, with benzylparaben showing a particularly strong ability to augment adipogenesis. nih.govnih.gov This effect was also observed in human adipose-derived multipotent stromal cells. nih.govnih.gov The underlying mechanism may involve the activation of the glucocorticoid receptor and/or peroxisome proliferator-activated receptor γ (PPARγ), although benzylparaben did not significantly activate PPARγ in one study, suggesting other mechanisms may be involved. nih.gov

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

This compound is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. nih.gov This inhibition is characterized as a mixed-type and time-independent mechanism. nih.gov The potency of FAAH inhibition by parabens increases with the hydrophobicity and chain length of the ester group, with benzylparaben being the most potent among those tested. nih.gov It inhibits FAAH with sub-micromolar potency, having a calculated inhibitory constant (Ki) of 52 ± 14 nM. nih.gov The inhibition of FAAH has been hypothesized as a potential mechanism through which parabens may enhance adipocyte differentiation. nih.govescholarship.org

| Compound | IC50 (μM) (60 min pre-incubation) | Reference |

|---|---|---|

| 4-Hydroxybenzoic acid | >100 | nih.gov |

| Methylparaben | >100 | nih.gov |

| Propylparaben | 17.1 ± 1.8 | nih.gov |

| Butylparaben | 2.4 ± 0.5 | nih.gov |

| Benzylparaben | Not explicitly stated in table format, but identified as the most potent inhibitor with a Ki of 52 ± 14 nM. | nih.gov |

Alpha-Fetoprotein (AFP) Binding Affinities

Alpha-fetoprotein (AFP) is a crucial serum glycoprotein (B1211001) expressed during embryonic development and is also associated with certain cancers. nih.gov It functions as a transport vehicle for various molecules, and its binding affinity for xenobiotics can influence their bioavailability and potential endocrine activity. nih.govresearchgate.net

Research into the binding affinities of parabens for AFP has shown significant variation based on the structure of the ester group. While shorter-chain parabens such as Methylparaben, Ethylparaben, and Propylparaben have not demonstrated a binding affinity for AFP, this compound (also known as Benzylparaben) exhibits a notable interaction. cir-safety.orgcir-safety.org Specific studies have determined the 50% inhibitory concentration (IC50) of this compound for AFP to be 0.012 µM, indicating a significant binding capability. cir-safety.orgcir-safety.org This affinity suggests that this compound can be sequestered by AFP in serum, a factor that could modulate its biological activity and distribution. researchgate.net

Table 1: Paraben Binding Affinities for Alpha-Fetoprotein (AFP)

| Compound | AFP Binding Affinity | 50% Inhibitory Concentration (IC50) |

| Methylparaben | No significant binding | Not applicable |

| Ethylparaben | No significant binding | Not applicable |

| Propylparaben | No significant binding | Not applicable |

| This compound | Significant binding | 0.012 µM |

Data sourced from CIR reports. cir-safety.orgcir-safety.org

Cellular and Molecular Level Studies

Interaction with Microbial Cell Membranes

The antimicrobial activity of parabens, including this compound, is largely attributed to their ability to disrupt the structure and function of microbial cell membranes. nih.gov The general mechanism involves the interference with membrane proteins and enzymes, which ultimately leads to a loss of membrane integrity, leakage of intracellular components, and cell lysis. sci-hub.se

Studies on various parabens have shown that their effectiveness increases with the length of the alkyl or aryl chain. sci-hub.se For example, propylparaben and butylparaben have been observed to induce leakage of cellular material from the bacterium Serratia marcescens by damaging the cytoplasmic membrane without causing gross cellular lysis. sci-hub.se This disruption of the membrane's barrier function is a key component of their preservative action. The lipophilicity of the paraben is a critical factor, as it enhances permeability into the lipid-rich membrane environment.

Effects on Cellular Respiration

Parabens exert a significant inhibitory effect on cellular respiration. sci-hub.se This is primarily achieved by interfering with mitochondrial function. Research has demonstrated that parabens can inhibit the activity of enzymes involved in the mitochondrial electron transport chain and reduce the mitochondrial membrane potential. psu.edu

The potency of this inhibitory effect is dependent on the concentration and the chemical structure of the paraben, with longer-chain derivatives like butylparaben showing greater toxicity to mitochondria than shorter-chain ones. psu.edu Given this trend, this compound is also expected to be a potent inhibitor of cellular respiration. The disruption of energy metabolism is a fundamental process that can underpin the broad-spectrum antimicrobial and cytotoxic effects of these compounds. psu.edu

Impact on Gene Expression Profiles

This compound and its parent compound, 4-hydroxybenzoic acid (4-HBA), can influence the expression of specific genes in various organisms. In microorganisms, the presence of 4-HBA can induce the expression of genes involved in its own catabolism. For instance, studies in the bacterium Xanthomonas campestris show that 4-HBA induces the expression of pobA, a gene essential for its degradation, via the regulator PobR. researchgate.net Similarly, in white-rot fungi, the expression of genes encoding enzymes for 4-HBA degradation, such as oxidative decarboxylases and hydroxylases, is significantly altered by cultivation conditions. nih.gov

In animal cells, parabens have been shown to modulate gene expression through interactions with nuclear receptors. For example, some parabens can induce the expression of the calbindin-D9k gene through a pathway mediated by the progesterone receptor. subsportplus.eu These findings indicate that this compound can act as a signaling molecule, altering cellular function by directly influencing genetic transcription.

Cellular Uptake and Distribution Mechanisms

The entry of this compound and related compounds into cells can occur through different mechanisms depending on the organism and the specific paraben. In some bacteria, such as Klebsiella pneumoniae, the uptake of 4-hydroxybenzoic acid is an active process, driven by an inducible, high-affinity transport system that is energized by the cell's membrane potential. nih.gov

In contrast, studies with other bacteria and other parabens suggest that uptake is a rapid, physical phenomenon more akin to passive diffusion rather than active biological transport. sci-hub.se The physicochemical properties of the paraben, particularly its lipophilicity, play a crucial role in its ability to permeate biological membranes. nih.gov Research using biomimetic liquid chromatography and Franz diffusion cells has been employed to study the membrane passage potential of various parabens, including this compound, to model their permeation through the skin. nih.gov

Metabolism and Biotransformation Pathways

Once absorbed, this compound undergoes metabolic transformation. The primary metabolic pathway in animals involves hydrolysis of the ester bond to yield 4-hydroxybenzoic acid and benzyl alcohol. cir-safety.org The parent compound, this compound, can also be metabolized directly through sulfate (B86663) conjugation. cir-safety.org Following these transformations, the metabolites are typically excreted in the urine. cir-safety.org

In microbial systems, the biotransformation of the 4-hydroxybenzoate moiety can proceed through several routes. Under anaerobic conditions, it can be decarboxylated to form phenol (B47542) derivatives. nih.govasm.org Fungal metabolism offers additional pathways, including the reduction of 4-HBA to 4-hydroxybenzaldehyde, hydroxylation to protocatechuate, or methylation to 4-methoxybenzoate. nih.gov Another central degradation route for the benzoate (B1203000) portion in anaerobic bacteria is the benzoyl-CoA pathway, which converts it into intermediates for the TCA cycle. researchgate.netfrontiersin.org

Table 2: Potential Metabolic Fates of this compound

| Organism Type | Metabolic Process | Key Products |

| Animals | Hydrolysis | 4-Hydroxybenzoic acid, Benzyl alcohol |

| Animals | Conjugation | Sulfate conjugates of this compound |

| Anaerobic Microbes | Decarboxylation | Phenolic derivatives |

| Fungi | Reduction | 4-Hydroxybenzaldehyde |

| Fungi | Hydroxylation | Protocatechuate |

| Anaerobic Bacteria | Benzoyl-CoA Pathway | TCA Cycle Intermediates |

Hepatic Esterase-Mediated Hydrolysis of this compound

This compound undergoes rapid hydrolysis in the liver. nih.gov This reaction is catalyzed by microsomal carboxylesterases, specifically carboxylesterase 1 and 2, which are abundant in human liver microsomes. researchgate.net The process involves the cleavage of the ester bond, breaking the compound down into its constituent parts. researchgate.net

Studies comparing various parabens have shown that the rate of hydrolysis is influenced by the size of the alcohol (alkyl) group. nih.govresearchgate.net While some research indicates that the hydrolysis rate of benzylparaben is similar to that of butylparaben, it is also noted for high inter-individual variations. researchgate.net In contrast to its rapid breakdown in liver microsomes, benzylparaben shows greater stability in human plasma, where its concentration decreases by only 50% after 24 hours. researchgate.netnih.gov

The primary metabolite resulting from this hepatic hydrolysis is 4-hydroxybenzoic acid. researchgate.net

Table 1: Hydrolysis of Various Parabens in Human Liver Microsomes This table provides a comparative overview of the hydrolysis rates for different parabens, highlighting the efficiency of hepatic esterases.

| Paraben | Relative Hydrolysis Rate | Half-life (t½) |

|---|---|---|

| Methylparaben | Most efficiently hydrolyzed | ~22 min |

| Ethylparaben | - | - |

| Propylparaben | - | - |

| Butylparaben | Less efficient than Methylparaben | ~87 min |

| Benzylparaben | Similar to Butylparaben | - |

Data sourced from references nih.govresearchgate.net. Specific values for all parabens were not available in the provided search results.

UDP-Glucuronosyltransferase Conjugation

In addition to hydrolysis, this compound is a substrate for glucuronidation, a major Phase II metabolic reaction. researchgate.netwikipedia.org This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from UDP-glucuronic acid to the paraben. researchgate.netwikipedia.org This conjugation significantly increases the water solubility of the compound, facilitating its excretion. wikipedia.org

All parabens, including the benzyl ester, are actively glucuronidated by liver microsomes. researchgate.netnih.gov Research has identified several specific human UGT isoforms that are responsible for the glucuronidation of parabens.

Table 2: Human UGT Isoforms Involved in Paraben Conjugation This table lists the specific UDP-glucuronosyltransferase enzymes identified as being active in the conjugation of parabens.

| UGT Isoform Family | Specific Enzymes |

|---|---|

| UGT1A | UGT1A1, UGT1A8, UGT1A9 |

| UGT2B | UGT2B7, UGT2B15, UGT2B17 |

Data sourced from references researchgate.netnih.gov.

Immunological and Allergic Response Mechanisms

This compound is recognized as a standardized chemical allergen, and its physiological effects can manifest through specific immunological pathways. nih.gov

Cell-Mediated Immunity Responses

The immunological effects of this compound also extend to cell-mediated immunity. nih.govdrugbank.com This type of immune response does not involve antibodies but instead is driven by the activation of phagocytes, antigen-specific cytotoxic T-lymphocytes, and the release of various cytokines in response to an antigen. The classification of this compound as an allergen that acts via cell-mediated immunity indicates its potential to cause delayed-type hypersensitivity reactions. nih.gov

Table of Mentioned Compounds

| Compound Name | Other Names |

|---|---|

| This compound | Benzylparaben, Benzyl parahydroxybenzoate |

| 4-hydroxybenzoic acid | p-hydroxybenzoic acid, pHBA |

| Benzyl alcohol | - |

| UDP-glucuronic acid | UDPGA |

| Methylparaben | - |

| Ethylparaben | - |

| Propylparaben | - |

| Butylparaben | - |

| Octylparaben | - |

| Heptylparaben | - |

| Dodecylparaben | - |

| 3,4-dihydroxybenzoic acid | - |

| Benzylparaben-glucuronide | - |

| Octyl benzoate | - |

| Octyl o-hydroxybenzoate | - |

| Octyl m-hydroxybenzoate | - |

| Octyl p-hydroxybenzoate | - |

| Phenyloctane | - |

Advanced Analytical Methodologies for Benzyl 4 Hydroxybenzoate Quantification and Characterization

Chromatographic Techniques for Benzyl (B1604629) 4-Hydroxybenzoate (B8730719) Analysis

Chromatographic techniques are fundamental for the separation, identification, and quantification of Benzyl 4-hydroxybenzoate in various matrices, including pharmaceuticals, cosmetics, and biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently utilized methods for its analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary and versatile technique for the analysis of this compound. Its application is widespread in quality control of pharmaceutical and cosmetic products due to its ability to separate non-volatile and thermally labile compounds.

The development of a robust HPLC method for this compound involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. Reversed-phase chromatography is commonly employed, utilizing C18 or C8 columns.

A study detailing the simultaneous determination of seven parabens, including this compound, utilized a C18-bonded core-shell silica (B1680970) particle column (150 × 3.0 mm, 2.6 μm particle size) with gradient elution. nih.goveurekaselect.com The detection was carried out using a photodiode array (PDA) detector set at a wavelength of 254 nm. nih.goveurekaselect.com Another method developed for the simultaneous analysis of six parabens, including this compound, in cosmetics employed a C18 analytical column (2.1 × 150 mm, 3 µm) with isocratic elution. moca.net.ua The mobile phase consisted of a mixture of 45% aqueous o-phosphoric acid solution (0.08%) and 55% methanol (B129727)/water (90:10 v/v). moca.net.ua Fluorescence detection was used with excitation and emission wavelengths of 254 nm and 310 nm, respectively. moca.net.ua

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For the simultaneous determination of seven parabens, the method was validated over a concentration range of 250-2000 ng/mL for each paraben. nih.goveurekaselect.com The recovery of the method was reported to be in the range of 99.95-103.84%, with a relative standard deviation (RSD) of at most 3.95%. nih.goveurekaselect.com In another validated HPLC-fluorescence detection method for six parabens, the linear range was established between 0.50 and 10.00 μg/mL for all analytes. moca.net.ua The LOD and LOQ were in the ranges of 0.29-0.32 μg/mL and 0.88-0.97 μg/mL, respectively. moca.net.ua

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Method 1 | Method 2 |

| Analytes | Methylparaben, Ethylparaben, n-Propylparaben, Isopropylparaben, n-Butylparaben, Isobutylparaben, Benzylparaben | Methylparaben, Ethylparaben, Propylparaben (B1679720), Isopropylparaben, Butylparaben (B1668127), Benzylparaben |

| Column | C18-bonded core-shell silica (150 × 3.0 mm, 2.6 μm) | C18 (2.1 × 150 mm, 3 µm) |

| Mobile Phase | Gradient elution | Isocratic: 45% aqueous o-phosphoric acid (0.08%) and 55% methanol/water (90:10 v/v) |

| Detector | Photodiode Array (PDA) at 254 nm | Fluorescence (Excitation: 254 nm, Emission: 310 nm) |

| Concentration Range | 250-2000 ng/mL | 0.50-10.00 μg/mL |

| Recovery | 99.95-103.84% | Not specified |

| RSD | ≤ 3.95% | Not specified |

| LOD | Not specified | 0.29-0.32 μg/mL |

| LOQ | Not specified | 0.88-0.97 μg/mL |

In quantitative analysis, an internal standard (IS) is often used to improve the precision and accuracy of the method by correcting for variations in sample preparation and instrument response. This compound itself can serve as an internal standard for the analysis of other compounds. For instance, it has been used as an internal standard for the simultaneous analysis of non-steroidal anti-inflammatory drugs in human plasma and urine using a microextraction by packed sorbent and HPLC method.

Conversely, when this compound is the analyte of interest, a different compound is chosen as the internal standard. In a study measuring urinary concentrations of various parabens in humans, deuterated forms of the parabens were used as internal standards. nih.gov Specifically, for the analysis of this compound, d4-n-butyl paraben was used as the internal standard due to the unavailability of d4-benzyl paraben. nih.gov

The ability to simultaneously analyze multiple parabens in a single chromatographic run is crucial for the efficient quality control of products that contain a combination of these preservatives. Several HPLC methods have been developed for this purpose.

One such method allows for the simultaneous determination of methylparaben, ethylparaben, n-propylparaben, isopropylparaben, n-butylparaben, isobutylparaben, and this compound in pharmaceutical and cosmetic products. nih.goveurekaselect.com This method utilizes a C18-bonded core-shell silica particle column and gradient elution with UV detection at 254 nm. nih.goveurekaselect.com Another HPLC method with fluorescence detection was developed for the simultaneous determination of methyl-, ethyl-, propyl-, isopropyl-, butyl-, and this compound in cosmetics. moca.net.ua This method employed a C18 column with an isocratic mobile phase. moca.net.ua The successful separation and quantification of these closely related compounds in complex matrices like creams, lotions, and syrups highlight the resolving power of HPLC. nih.goveurekaselect.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound. It combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.

Parabens, including this compound, are polar compounds, which can lead to poor peak shape and adsorption in the GC system. To overcome these issues, derivatization is often employed to convert the polar analytes into less polar and more volatile derivatives. In-situ derivatization, where the derivatization reaction occurs within the sample matrix prior to extraction, simplifies the sample preparation process.

A method for the determination of several parabens, including this compound, in water samples utilized stir-bar sorptive extraction combined with an in-situ derivatization reaction followed by thermal desorption-GC-MS. nih.gov The derivatization was carried out with acetic anhydride (B1165640) under alkaline conditions. nih.gov This approach not only improves the chromatographic performance but also enhances the extraction efficiency and sensitivity of the analysis. nih.gov The method demonstrated good reproducibility and accuracy, with detection limits in the low ng/L range. nih.gov

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) stands as a premier analytical technique for the determination of this compound and other parabens. nih.govnih.gov This method offers high sensitivity, selectivity, and speed, making it ideal for detecting trace levels of contaminants in various samples, including environmental water and human urine. nih.govresearchgate.net The use of sub-2 µm particle columns in UHPLC allows for rapid separations, often under five minutes, with superior resolution and efficiency compared to traditional HPLC. waters.comjascoinc.com

For the analysis of parabens, including this compound, reversed-phase chromatography is commonly employed, using columns such as C18. nih.govnih.gov A typical mobile phase consists of a gradient mixture of water and an organic solvent like methanol or acetonitrile, often with a formic acid additive to improve ionization. nih.govwaters.com Detection by tandem mass spectrometry, frequently using a triple quadrupole (QqQ) instrument with a heated electrospray ionization (HESI) source, provides excellent specificity. nih.gov The system operates in multiple reaction monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions, ensuring accurate identification and quantification even in complex matrices. nih.gov For this compound, analysis is often performed in negative ionization mode. nih.govnih.gov

Table 1: Example UHPLC-MS/MS Parameters for Paraben Analysis

Parameter Condition Reference LC System ACQUITY UPLC H-Class nih.gov Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm nih.gov Column Temperature 40 °C [10, 12] Mobile Phase A Water + 0.1% Formic Acid nih.gov Mobile Phase B Methanol + 0.1% Formic Acid nih.gov Flow Rate 0.6 mL/min nih.gov Ionization Mode Electrospray Ionization (ESI), Negative Mode [14, 15] Detection Multiple Reaction Monitoring (MRM) researchgate.net

In certain applications, direct analysis of samples by UHPLC-MS/MS without a prior Solid Phase Extraction (SPE) step is feasible and advantageous. aablocks.com This approach, often termed "dilute-and-shoot," significantly reduces sample preparation time and solvent consumption, aligning with the principles of green analytical chemistry. It is particularly applicable to relatively clean sample matrices or when the high sensitivity of the MS/MS detector can overcome matrix effects. For instance, a method for analyzing multiple pharmaceuticals and personal care products in municipal wastewater utilized direct rapid analysis via UHPLC-MS/MS without SPE pre-concentration. aablocks.com In such methods, sample preparation may involve simple steps like centrifugation or filtration to remove particulates, followed by dilution with the mobile phase before injection into the UHPLC-MS/MS system. nih.gov This streamlined workflow enhances sample throughput, which is crucial for large-scale monitoring studies.

Extraction and Sample Preparation Techniques for this compound

Effective sample preparation is critical for accurate quantification of this compound, as it serves to isolate the analyte from interfering matrix components and concentrate it to detectable levels. Several advanced and traditional extraction techniques are employed for this purpose.

Microextraction by Packed Sorbent (MEPS) is a miniaturized version of conventional solid-phase extraction (SPE). nih.gov It utilizes a small amount of sorbent (1-2 mg) packed into a syringe, which minimizes sample and solvent volumes. nih.gov This technique has been successfully applied to the extraction of parabens from complex biological matrices like human urine. nih.gov this compound has also been used as an internal standard in MEPS-based methods for analyzing other compounds in plasma and urine, demonstrating its compatibility with this technique. The MEPS procedure for parabens often uses a C18 sorbent phase, and key parameters such as sample pH, sample volume, and elution solvent are optimized to achieve high recovery and reproducibility. nih.gov

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique where analytes are adsorbed directly from the sample onto a fused silica fiber coated with a stationary phase. nih.govnih.gov The analytes are then desorbed, either thermally for gas chromatography or via a solvent for liquid chromatography. nih.gov SPME integrates sampling, extraction, and concentration into a single step, offering simplicity and high sensitivity. nih.gov The technique has been optimized for the determination of parabens in water samples at very low (ng/L) concentrations. aablocks.com Benzyl paraben has been effectively used as an internal standard in SPME-based methods coupled with ion mobility spectrometry for the analysis of other parabens in pharmaceutical products, highlighting its suitability for this extraction approach. nih.gov

Electromembrane Extraction (EME) is a modern sample preparation technique that uses an electric field to drive ionized analytes from an aqueous sample phase, through a supported liquid membrane (SLM), and into an aqueous acceptor phase. This method provides high selectivity for ionizable compounds and offers very clean extracts. The process involves applying a voltage across the SLM, which is typically an organic solvent held in the pores of a hollow fiber. For parabens, which are acidic, extraction is performed from a slightly acidic donor solution (e.g., pH 4) to a basic acceptor solution (e.g., pH 12). This pH gradient ensures the analytes are neutral to enter the SLM and ionized in the acceptor phase, trapping them and leading to high enrichment factors.

Table 2: EME Conditions and Enrichment Factors for this compound

Parameter Condition Reference Supported Liquid Membrane (SLM) 1-octanol nih.gov Donor Phase (Sample) pH 4 nih.gov Acceptor Phase pH 12 nih.gov Applied Voltage 30 V nih.gov Extraction Time 40 min nih.gov Enrichment Factor (EF) 30 - 49 range for various parabens nih.gov

Liquid-Liquid Extraction (LLE) is a conventional and widely used sample preparation method based on the partitioning of a solute between two immiscible liquid phases, typically an aqueous sample and an organic solvent. scioninstruments.comresearchgate.net The efficiency of the extraction depends on the analyte's solubility in the chosen solvent. ajgreenchem.com For parabens, LLE has been employed to extract them from various matrices, including pharmaceuticals and personal care products. researchgate.netkau.edu.sa Common organic solvents used for paraben extraction include ethyl acetate (B1210297), chloroform, and diethyl ether. ajgreenchem.comresearchgate.netgls.co.jp While effective, traditional LLE can be labor-intensive and consume large volumes of organic solvents, which has led to the development of miniaturized versions like dispersive liquid-liquid microextraction (DLLME). researchgate.netgls.co.jpnih.gov In DLLME, a mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., ethanol) is rapidly injected into the aqueous sample, creating a cloudy solution that maximizes the surface area for rapid analyte transfer. researchgate.net

Compound Reference Table

Stir-Bar Sorptive Extraction (SBSE)

Stir-bar sorptive extraction (SBSE) is a solventless sample preparation technique utilized for the extraction and enrichment of organic compounds from aqueous matrices. researchgate.net The methodology is founded on sorptive extraction, where analytes partition from the sample matrix into a polymer coating on a magnetic stir bar. researchgate.net The efficiency of the extraction is governed by the partitioning coefficient of the analyte between the polymer and the sample, as well as the phase ratio of the polymer coating to the sample volume. researchgate.net

A key advantage of SBSE over techniques like solid-phase microextraction (SPME) is the significantly larger volume of the sorptive phase, which allows for higher analyte recovery and enhanced sensitivity. chromatographyonline.com The most commonly used coating for the stir bar is polydimethylsiloxane (B3030410) (PDMS), a nonpolar stationary phase. mdpi.com However, for more polar compounds like phenolic compounds, the extraction efficiency with PDMS can be limited. researchgate.net To address this, alternative coatings with greater polarity, such as those incorporating ethylene (B1197577) glycol (EG), have been developed. mdpi.com

In the context of analyzing parabens, including this compound, SBSE has been successfully employed in conjunction with liquid chromatography (LC). nih.gov A study detailing the simultaneous analysis of methyl, ethyl, propyl, and butyl parabens in cosmetic products highlights the critical parameters for optimizing SBSE efficiency. These include extraction time and temperature, pH, and the ionic strength of the sample matrix. nih.gov Furthermore, the conditions for the liquid desorption of the extracted analytes from the stir bar are crucial for quantitative analysis. nih.gov

For the determination of this compound and other parabens in water samples, SBSE can be combined with in-situ derivatization, followed by thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS). nih.gov This approach improves both the extraction efficiency and the chromatographic analysis of these compounds. nih.gov

The general procedure for SBSE involves placing the coated stir bar into the aqueous sample and stirring for a predetermined amount of time to allow for the analytes to reach equilibrium with the sorptive phase. tue.nl Following extraction, the stir bar is removed, and the analytes are desorbed, either thermally for GC analysis or via a solvent for LC analysis. chromatographyonline.com The optimization of SBSE parameters is crucial for achieving high recovery and sensitivity. A typical optimization process, as demonstrated for the analysis of volatile phenols in wine, would involve evaluating the effects of sample volume, extraction time, stirring speed, pH, and the addition of salt to the sample matrix. researchgate.net

Acetylation for Enhanced Detectability

For the analysis of polar compounds like this compound by gas chromatography (GC), derivatization is often necessary to improve volatility and chromatographic performance. researchgate.net Acetylation is a common derivatization technique where a polar hydroxyl group is converted to a less polar acetyl group. research-solution.com This process reduces the potential for adsorption of the analyte onto the chromatographic system, leading to improved peak shape, sensitivity, and separation. researchgate.net

In-situ acetylation, where the derivatization reaction occurs directly within the sample matrix, offers a simplified and rapid approach. akjournals.com For parabens, this is typically achieved using acetic anhydride in an alkaline medium. nih.govakjournals.com The addition of a basic catalyst, such as potassium hydrogenphosphate, facilitates the reaction. researchgate.net This in-situ derivatization can be coupled with extraction techniques like SBSE, where the acetylation and extraction occur simultaneously, streamlining the sample preparation process. nih.gov

The benefits of acetylation for the GC analysis of parabens are significant. Chromatograms of derivatized parabens show improved peak shapes, with peaks being higher and narrower compared to their underivatized counterparts. akjournals.com The derivatization to a less polar and more volatile species enhances the extractability of the analytes during sample preparation. akjournals.com

A typical procedure for in-situ acetylation of parabens in a water sample involves the addition of acetic anhydride and a suitable base to the sample. nih.gov The reaction is generally fast and can be performed at room temperature. nih.gov Following derivatization, the acetylated parabens can be extracted using a microextraction technique and subsequently analyzed by GC, often coupled with a mass spectrometer (MS) for detection and quantification. nih.govakjournals.com

Spectroscopic Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H NMR and ¹³C NMR provide detailed information about its chemical structure.

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons present in the molecule. The protons of the benzyl group and the p-hydroxybenzoate moiety resonate at distinct chemical shifts, and the coupling patterns provide information about the connectivity of the atoms.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and the chemical shifts are indicative of the electronic environment of each carbon.

| Atom Type | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.01 | d | Aromatic (2H, ortho to COO) |

| ¹H | 7.41 | m | Aromatic (2H, benzyl group) |

| ¹H | 7.33 | m | Aromatic (3H, benzyl group) |

| ¹H | 6.87 | d | Aromatic (2H, ortho to OH) |

| ¹H | 5.31 | s | -CH₂- |

| ¹³C | 165.85 | C=O | |

| ¹³C | 163.18 | C-OH | |

| ¹³C | 136.09 | Aromatic (quaternary, benzyl) | |

| ¹³C | 131.47 | Aromatic (CH, ortho to COO) | |

| ¹³C | 128.31 | Aromatic (CH, benzyl) | |

| ¹³C | 127.88 | Aromatic (CH, benzyl) | |

| ¹³C | 127.84 | Aromatic (CH, benzyl) | |

| ¹³C | 122.26 | Aromatic (quaternary, benzoate) | |

| ¹³C | 113.38 | Aromatic (CH, ortho to OH) | |

| ¹³C | 66.10 | -CH₂- |

Note: Chemical shifts are referenced to a standard and can vary slightly depending on the solvent and experimental conditions. The data presented is a representative example. rsc.orgspectrabase.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound shows characteristic absorption bands that correspond to the vibrations of its specific bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretch | Phenolic hydroxyl |

| ~3030 | C-H stretch | Aromatic |

| ~2950 | C-H stretch | Aliphatic (-CH₂-) |

| ~1715 | C=O stretch | Ester carbonyl |

| ~1610, ~1590 | C=C stretch | Aromatic ring |

| ~1280 | C-O stretch | Ester |

| ~1170 | C-O stretch | Phenolic hydroxyl |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., solid, liquid, or gas) and intermolecular interactions. nist.govnist.govspecac.com

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, which are due to the π → π* transitions of the aromatic rings. nist.gov

The position and intensity of these absorption maxima can be influenced by the solvent and the pH of the solution. nist.gov In acidic or neutral solutions, the phenolic hydroxyl group is protonated, while in basic solutions, it is deprotonated to form a phenoxide ion. This change in the electronic structure of the molecule leads to a shift in the absorption bands. nist.gov

| Solvent/pH | λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| Neutral/Acidic | ~258 | Data not available |

| Basic | ~296 | Data not available |

Note: The provided λmax values are approximate and can vary based on the specific experimental conditions. nist.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, mass spectrometry provides information about its molecular weight and fragmentation pattern, which can be used for its identification and structural confirmation.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

| m/z | Ion | Interpretation |

|---|---|---|

| 228 | [C₁₄H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 121 | [C₇H₅O₂]⁺ | Loss of benzyl radical ([C₇H₇]·) |

| 108 | [C₇H₈O]⁺ | Rearrangement and fragmentation |

| 91 | [C₇H₇]⁺ | Benzyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The relative intensities of the fragment ions can vary depending on the ionization energy and the specific mass spectrometer used. nih.govdocbrown.infomiamioh.edu

Environmental Fate and Ecotoxicological Research of Benzyl 4 Hydroxybenzoate

Degradation Pathways in Environmental Matrices

The environmental persistence of Benzyl (B1604629) 4-hydroxybenzoate (B8730719) is largely determined by its susceptibility to various degradation processes. These include photochemical reactions in aqueous environments and microbial breakdown in soil and water systems.

The degradation of Benzyl 4-hydroxybenzoate in water can be significantly influenced by the presence of photosensitizers and light. This process, known as photosensitized degradation, involves the absorption of light by a sensitizer (B1316253) molecule, which then initiates the degradation of the target compound.

Research has demonstrated that singlet oxygen (¹O₂) plays a crucial role in the photosensitized degradation of this compound. doi.org In studies using a photosensitizer, the degradation process was significantly inhibited by the presence of singlet oxygen quenchers, confirming the primary role of this reactive oxygen species. doi.org The reaction with singlet oxygen is a key pathway for the decomposition of this compound in sunlit surface waters containing natural photosensitizers. doi.org

The rate of photosensitized degradation of this compound is markedly affected by the pH of the aqueous solution and the concentration of dissolved oxygen. The degradation rate increases as the pH of the solution rises from acidic to alkaline levels. doi.org This is attributed to the increased presence of the anionic form of this compound at higher pH, which is more susceptible to attack by singlet oxygen. doi.org Furthermore, the efficiency of the photodegradation is dependent on the oxygen content in the reaction mixture, as oxygen is essential for the formation of singlet oxygen by the photosensitizer. doi.org

Kinetic models have been developed to describe the photosensitized degradation of this compound. These models account for the various competing reactions, including the quenching of the excited photosensitizer by this compound and the reaction of singlet oxygen with the compound. doi.org Based on these models, rate constants for the quenching of singlet oxygen by this compound and for the chemical reaction between them have been determined. doi.org The kinetic model has shown good agreement with experimental data, providing a framework for predicting the photodegradation rates of this compound under various environmental conditions. doi.org

The following table summarizes the rate constants for the total quenching of singlet oxygen by this compound (BeP) in D₂O buffer at different pD values, as determined by time-resolved spectroscopy. doi.org

| pD | kt (dm³ mol⁻¹ s⁻¹) |

| 7 | (1.17 ± 0.05) x 10⁷ |

| 9 | (3.44 ± 0.11) x 10⁷ |

| 10.8 | (1.23 ± 0.04) x 10⁸ |

Microorganisms play a vital role in the breakdown of organic compounds in the environment. While specific studies on the microbial degradation of this compound are limited, the initial step is expected to be the hydrolysis of the ester bond, yielding benzyl alcohol and 4-hydroxybenzoate. The subsequent degradation of 4-hydroxybenzoate is well-documented.

Once formed, 4-hydroxybenzoate is readily degraded by a wide variety of microorganisms through several key metabolic pathways. nih.govcabidigitallibrary.orgmdpi.comnih.gov These pathways converge on central intermediates that are then funneled into the tricarboxylic acid (TCA) cycle.

The most common pathway for the aerobic degradation of 4-hydroxybenzoate involves its conversion to protocatechuate . cabidigitallibrary.orgmdpi.com This intermediate is then cleaved through either ortho- or meta-cleavage pathways, leading to intermediates that can enter central metabolism. mdpi.com For example, in some Bacillus species, enzymes of the protocatechuate branch of the beta-ketoadipate pathway are induced during growth on 4-hydroxybenzoate. nih.govnih.gov

Another identified route is the catechol cleavage pathway . In this pathway, 4-hydroxybenzoate can be decarboxylated to form catechol, which is then subject to ring cleavage. mdpi.com

A third pathway involves the conversion of 4-hydroxybenzoate to gentisate (2,5-dihydroxybenzoate). nih.govcabidigitallibrary.org This has been observed in certain bacterial strains, such as Bacillus laterosporus, which then further degrades gentisate via the gentisic acid pathway. nih.govnih.gov

The specific pathway utilized for 4-hydroxybenzoate degradation can vary between different microbial species and is influenced by environmental conditions. nih.govnih.gov

The following table outlines the key metabolic pathways involved in the microbial degradation of 4-hydroxybenzoate.

| Pathway | Key Intermediate | Cleavage Type |

| Protocatechuate Pathway | Protocatechuate | Ortho- or Meta-cleavage |

| Catechol Pathway | Catechol | Ortho- or Meta-cleavage |

| Gentisate Pathway | Gentisate | - |

Microbial Degradation and Bioremediation

NIH Shift Reaction in Microbial Degradation

The microbial degradation of this compound is intrinsically linked to the breakdown of its core structure, 4-hydroxybenzoic acid (4-HBA), which is formed upon the initial hydrolysis of the ester bond. A key biochemical pathway in the catabolism of 4-HBA by certain microorganisms involves a notable enzymatic reaction known as the NIH shift.

The NIH shift is a chemical rearrangement where a substituent on an aromatic ring migrates during an enzymatic hydroxylation reaction. In the case of 4-HBA degradation, this has been observed in the conversion of 4-HBA to gentisate (2,5-dihydroxybenzoate). For a long time, the precise molecular mechanism for the NIH shift of a carboxyl group was not fully understood.

Recent research has elucidated a three-step enzymatic process for this transformation in Brevibacillus laterosporus strain PHB-7a. nih.gov This process is distinct from other known NIH shifts. The pathway involves:

CoA Thioester Formation : The process is initiated by a p-hydroxybenzoyl-CoA ligase, which activates the 4-HBA molecule by attaching it to coenzyme A (CoA).

Hydroxylation and Migration : A specific p-hydroxybenzoyl-CoA hydroxylase then catalyzes the hydroxylation of the aromatic ring, which occurs concurrently with a 1,2-shift of the entire acetyl-CoA moiety. This intramolecular migration of the carboxyl group (as part of the CoA thioester) is the critical NIH shift step.

Thioester Hydrolysis : Finally, a gentisyl-CoA thioesterase hydrolyzes the CoA thioester, releasing gentisate.

This discovery highlights a novel role for CoA thioesters in facilitating the migration of a carboxyl group, demonstrating the intricate and diverse strategies employed by microbes for the catabolism of aromatic compounds in the environment. nih.gov

Isolation and Characterization of Degrading Microorganisms

The environmental persistence of this compound is largely mitigated by the action of various microorganisms capable of degrading it or its primary metabolite, 4-hydroxybenzoic acid. The first step in the breakdown of this compound is the hydrolysis of its ester bond, a reaction carried out by bacteria possessing esterase enzymes.

One such characterized bacterium is Enterobacter cloacae strain EM, which was isolated from a commercial product preserved with parabens. This strain demonstrated a high resistance to parabens and the ability to hydrolyze them efficiently. nih.gov The initial degradation step by E. cloacae EM is the cleavage of the ester, yielding 4-hydroxybenzoic acid and benzyl alcohol. Subsequently, under aerobic conditions, this strain further degrades 4-hydroxybenzoic acid via decarboxylation to produce phenol (B47542). nih.gov

Beyond the initial hydrolysis, numerous bacteria have been identified that can degrade the resulting 4-HBA. Research has delineated several distinct pathways for 4-HBA degradation among species of the genus Bacillus. nih.gov

Bacillus laterosporus strain PHB-7a : As mentioned previously, this strain degrades 4-HBA by converting it to gentisate, a process that involves the NIH shift reaction. nih.govnih.gov

Bacillus brevis strain PHB-2 : This bacterium utilizes the protocatechuate branch of the beta-ketoadipate pathway for 4-HBA catabolism. nih.gov

Bacillus circulans strain 3 : This strain employs the protocatechuate 2,3-dioxygenase pathway after growing on 4-hydroxybenzoate. nih.gov

The isolation of these microorganisms typically involves enrichment culture techniques, where environmental samples (such as soil or wastewater) are incubated in a medium containing this compound or other parabens as the sole carbon source. This selects for organisms capable of utilizing the compound for growth.

Adsorption and Sorption to Environmental Solids (e.g., Soil, Sediment, Sludge)

The transport and availability of this compound in the environment are influenced by its tendency to adsorb to solid particles like soil, sediment, and sludge. This sorption behavior is often predicted by the octanol-water partition coefficient (log Kow), which for this compound is approximately 3.6. This value suggests a moderate potential for sorption to organic matter in environmental solids.

Upon release into an aquatic environment, a portion of this compound is expected to partition from the water column to suspended solids and bottom sediments. In soil, its mobility would be limited by adsorption to soil organic carbon.

The primary degradation product, 4-hydroxybenzoic acid, exhibits different sorption characteristics. With a lower log Kow of 1.58, it is more water-soluble and less likely to adsorb to solids. nih.gov Measured soil organic carbon-water (B12546825) partitioning coefficient (Koc) values for 4-hydroxybenzoic acid have been reported to be in the range of 14 to 142, indicating low to moderate mobility in soil. nih.gov Therefore, while the parent compound may be moderately sorbed, its transformation into 4-hydroxybenzoic acid would likely lead to increased mobility in the aqueous phase.

Hydrolysis and Other Abiotic Transformation Processes

In addition to microbial degradation, this compound can undergo abiotic transformation processes in the environment. The most significant of these is the hydrolysis of the ester bond. This chemical reaction, which can occur without microbial mediation, splits the molecule into 4-hydroxybenzoic acid and benzyl alcohol. The rate of this reaction can be influenced by environmental factors such as pH and temperature.